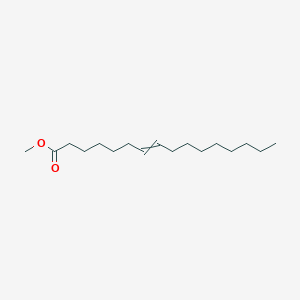

7-Hexadecenoic acid, methyl ester

Description

This compound is a natural product found in Cinnamomum camphora with data available.

Structure

3D Structure

Properties

CAS No. |

93479-57-3 |

|---|---|

Molecular Formula |

C17H32O2 |

Molecular Weight |

268.4 g/mol |

IUPAC Name |

methyl hexadec-7-enoate |

InChI |

InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h10-11H,3-9,12-16H2,1-2H3 |

InChI Key |

FXCDESKKWMGGON-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CCCCCCC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (Z)-7-Hexadecenoic Acid, Methyl Ester: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-7-Hexadecenoic acid, methyl ester (CAS 56875-67-3) is a monounsaturated fatty acid methyl ester (FAME) that is gaining interest in various scientific fields.[1] As a naturally occurring compound found in various organisms, including plants, fungi, algae, and bacteria, its unique chemical structure and biological relevance make it a subject of study for potential applications in research and drug development.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and potential applications of (Z)-7-Hexadecenoic acid, methyl ester, designed to be a valuable resource for professionals in the life sciences.

Physicochemical Properties

(Z)-7-Hexadecenoic acid, methyl ester is formally the methyl ester of (Z)-7-Hexadecenoic acid.[1] Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₃₂O₂ | [3] |

| Molecular Weight | 268.43 g/mol | [1] |

| CAS Number | 56875-67-3 | [3] |

| IUPAC Name | methyl (Z)-hexadec-7-enoate | [1] |

| Synonyms | Methyl (Z)-7-hexadecenoate, cis-7-Hexadecenoic acid methyl ester | [1] |

| Appearance | A solution in ethanol (as commonly supplied) | [4] |

| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (50 mg/ml) | [4] |

A comprehensive list of its computed chemical and physical properties is provided in the following table, offering deeper insights into its behavior in various experimental settings.

| Property | Value | Unit | Source |

| XLogP3 | 6.4 | [5] | |

| Hydrogen Bond Donor Count | 0 | [1] | |

| Hydrogen Bond Acceptor Count | 2 | [1] | |

| Rotatable Bond Count | 14 | [1] | |

| Exact Mass | 268.24023 g/mol | [1] | |

| Boiling Point (Predicted) | 358.8 ± 7.0 | °C | [1] |

| Density (Predicted) | 0.868 ± 0.06 | g/cm³ | [1] |

| pKa (Predicted) | 18.25 ± 0.70 | [1] |

Synthesis and Purification

The synthesis of (Z)-7-Hexadecenoic acid, methyl ester can be approached through a multi-step process, typically involving the creation of the Z-alkene backbone followed by esterification. The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, particularly for generating Z-isomers from non-stabilized ylides.[6][7][8]

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of (Z)-7-Hexadecenoic acid, methyl ester.

Purification of Fatty Acid Methyl Esters

Purification of the final product is crucial to remove unreacted starting materials, byproducts such as triphenylphosphine oxide, and any geometric isomers. Common purification techniques include:

-

Column Chromatography: Silica gel chromatography is effective for separating the nonpolar FAME from more polar impurities.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used for high-purity isolation of the desired FAME.[8]

-

Washing: Aqueous washes can be employed to remove water-soluble impurities and catalysts.

Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful technique for the identification and quantification of (Z)-7-Hexadecenoic acid, methyl ester.

Experimental Protocol: GC-MS Analysis of (Z)-7-Hexadecenoic Acid, Methyl Ester

This protocol outlines the general steps for the analysis of FAMEs, which can be adapted for the specific analysis of (Z)-7-Hexadecenoic acid, methyl ester.

1. Sample Preparation and Derivatization:

For biological samples containing the free fatty acid, derivatization to the methyl ester is necessary to increase volatility for GC analysis.

-

Lipid Extraction: Extract total lipids from the sample using a modified Folch method with a chloroform:methanol (2:1) solvent system.[9]

-

Transesterification:

-

Dry the lipid extract under a stream of nitrogen.

-

Add 1 mL of 1 M methanolic HCl to the dried extract.[9]

-

Seal the tube and heat at 80°C for 1 hour.[9]

-

Cool to room temperature.

-

Add 1 mL of 0.9% NaCl solution and 150 µL of hexane.[9]

-

Vortex thoroughly and centrifuge to separate the layers.

-

The upper hexane layer containing the FAMEs is collected for GC-MS analysis.[9]

-

2. GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: Agilent GC system (or equivalent).

-

Mass Spectrometer: Agilent MS system (or equivalent).

-

Column: A capillary column suitable for FAME analysis, such as a DB-23 or a similar polar column.

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A typical program might start at a low temperature (e.g., 50-70°C), ramp up to a higher temperature (e.g., 220-250°C) to elute the FAMEs, and hold for a period to ensure all components are eluted.[10]

-

Mass Spectrometer Parameters:

3. Data Analysis:

-

Identification: The identity of (Z)-7-Hexadecenoic acid, methyl ester is confirmed by comparing its retention time and mass spectrum with that of a certified reference standard. The NIST Mass Spectral Library is also a valuable resource for spectral matching.[3]

-

Quantification: For quantitative analysis, an internal standard (e.g., a deuterated FAME or a FAME with an odd-numbered carbon chain not present in the sample) should be added at the beginning of the sample preparation process. A calibration curve is then constructed using known concentrations of the analyte and the internal standard.

Analytical Workflow Diagram

Caption: General workflow for the analytical characterization of (Z)-7-Hexadecenoic acid, methyl ester from biological samples.

Biological Significance and Potential Applications in Drug Development

(Z)-7-Hexadecenoic acid, methyl ester is a naturally occurring monounsaturated fatty acid ester. The parent acid, (Z)-7-Hexadecenoic acid, has been identified as a biomarker for certain physiological and ecological processes.[5][11] While research on the specific therapeutic applications of the methyl ester is ongoing, the broader class of long-chain monounsaturated fatty acids exhibits several biological activities relevant to drug development.

Potential Therapeutic Areas

-

Cardiovascular Health: Long-chain monounsaturated fatty acids have been shown to improve endothelial function, which is a key factor in cardiovascular health.[12] They may also play a role in modulating lipid metabolism.[13]

-

Hepatoprotective Effects: Related fatty acid methyl esters, such as hexadecanoic acid methyl ester, have demonstrated potent hepatoprotective properties in preclinical studies.[14] This suggests that (Z)-7-Hexadecenoic acid, methyl ester could be investigated for similar activities.

-

Antimicrobial and Anti-inflammatory Properties: Fatty acids and their esters are known to possess antimicrobial and anti-inflammatory activities, although the specific mechanisms are still under investigation.

Role in Drug Delivery

The lipophilic nature of (Z)-7-Hexadecenoic acid, methyl ester makes it a candidate for use in advanced drug delivery systems.

-

Lipid-Drug Conjugates: Covalently attaching a lipid moiety, such as a long-chain fatty acid, to a drug molecule can enhance its oral bioavailability, improve its pharmacokinetic profile, and facilitate its loading into lipid-based nanocarriers.[15] The ester group of (Z)-7-Hexadecenoic acid, methyl ester could potentially be modified to link to a parent drug.

-

Transdermal Drug Delivery: Monounsaturated fatty acids like oleic acid are known to enhance the permeability of the stratum corneum, making them useful as penetration enhancers in topical and transdermal drug formulations.[16]

Conclusion

(Z)-7-Hexadecenoic acid, methyl ester is a monounsaturated fatty acid methyl ester with a growing body of research highlighting its presence in nature and its potential utility in various scientific applications. This technical guide has provided a detailed overview of its chemical properties, synthesis, analytical characterization, and potential roles in drug development. For researchers and scientists, a thorough understanding of these fundamental aspects is crucial for designing and executing robust experimental plans and for exploring the full therapeutic and biotechnological potential of this intriguing molecule.

References

- Organic Chemistry Portal. Wittig Reaction.

- Chemistry LibreTexts. Wittig Reaction. [Updated 2023 Jan 22].

- Wikipedia. Wittig reaction. [Date accessed: 2024 Jan 08].

- JoVE. Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. [Date accessed: 2024 Jan 08].

- University of California, Irvine. The Wittig Reaction: Synthesis of Alkenes.

- ResearchGate. What is the best method for fatty acid derivatization into FAMES for GC-MS analysis. [Date accessed: 2024 Jan 08].

- Harris, W. S., & Von Schacky, C. (2004). Total serum fatty acid analysis by GC-MS: assay validation and serum sample stability.

- Michigan State University. FAME analysis protocol. [Updated 2019 Jul 07].

- Scribd. FAME - Automated Fatty Acid Derivatization & GC - MS Analysis. [Date accessed: 2024 Jan 08].

- Poudel, I., et al. (2023). Applications of Monounsaturated Fatty Acid (Oleic Acid) in Transdermal Drug Delivery. Cosmetics, 10(3), 85.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 14029831, methyl (Z)-7-hexadecenoate.

- NMPPDB. (Z)-7-hexadecenoic acid.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 5318393, cis-7-Hexadecenoic acid.

- Liu, D., et al. (2018). Lipid–Drug Conjugate for Enhancing Drug Delivery. Molecular Pharmaceutics, 15(11), 4848-4861.

- National Institute of Standards and Technology. 7-Hexadecenoic acid, methyl ester, (Z)-. In: NIST Chemistry WebBook. NIST Standard Reference Database Number 69.

- FooDB. Showing Compound 7-Hexadecenoic acid (FDB004011). [Date accessed: 2024 Jan 08].

- Gupta, V., Tyagi, S., & Tripathi, R. (2023). Hexadecanoic acid methyl ester, a potent hepatoprotective compound in leaves of Pistia stratiotes L. The Applied Biology & Chemistry Journal, 4(4), 118-120.

- Decsi, T., & Koletzko, B. (2020). Higher Availability of Long-Chain Monounsaturated Fatty Acids in Preterm than in Full-Term Human Milk. Nutrients, 12(10), 3175.

- Iwami, T., et al. (2021). Long-chain monounsaturated fatty acids improve endothelial function with altering microbial flora.

- Rustan, A. C., et al. (2001). Effects of long-chain monounsaturated and n-3 fatty acids on fatty acid oxidation and lipid composition in rats. Annals of Nutrition and Metabolism, 45(6), 253-261.

Sources

- 1. methyl (Z)-7-hexadecenoate | C17H32O2 | CID 14029831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7(Z)-Hexadecenoic Acid methyl ester | CAS 56875-67-3 | Cayman Chemical | Biomol.com [biomol.com]

- 3. This compound, (Z)- [webbook.nist.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. cis-7-Hexadecenoic acid | C16H30O2 | CID 5318393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 10. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nmppdb.com.ng [nmppdb.com.ng]

- 12. Long-chain monounsaturated fatty acids improve endothelial function with altering microbial flora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of long-chain monounsaturated and n-3 fatty acids on fatty acid oxidation and lipid composition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Lipid–Drug Conjugate for Enhancing Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Sources of 7-Hexadecenoic Acid, Methyl Ester

Introduction: Unveiling a Bioactive Fatty Acid Ester

7-Hexadecenoic acid, methyl ester (methyl (7Z)-hexadec-7-enoate) is a monounsaturated fatty acid methyl ester (FAME) that has garnered increasing interest within the scientific community.[1][2] Its unique structural configuration, with a double bond at the seventh carbon position, imparts specific physical and biological properties that distinguish it from other more common fatty acids.[2] This guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and analysis, and an exploration of its biosynthesis and potential applications, tailored for researchers, scientists, and professionals in drug development.

Part 1: Natural Occurrence of this compound

This compound is not ubiquitously distributed in nature; rather, it is found in specific ecological niches, primarily within microbial, marine, and select plant species.

Microbial Sources: A Bacterial Signature

The primary and most well-documented sources of 7-Hexadecenoic acid and its methyl ester are bacteria. It is a significant component of the cellular membranes of certain autotrophic bacteria.[3] The presence and abundance of this fatty acid can serve as a biomarker to identify specific bacterial genera in environmental samples.[3]

Notably, it has been detected in strains of the genus Nitrospira, which are nitrite-oxidizing autotrophic bacteria.[3][4] Its presence has also been linked to sulfide-oxidizing autotrophic organisms.[3] Additionally, the bacterium Clostridium tetani is known to produce and release (7Z)-7-Hexadecenoic acid methyl ester as a volatile compound.[5]

Marine Ecosystems: A Reservoir of Unique Lipids

Marine environments are a rich source of diverse fatty acids. 7-Hexadecenoic acid has been isolated from the lipids of various marine organisms.

-

Ocean Sunfish (Mola mola): Significant amounts of 7-methyl-7-hexadecenoic acid have been isolated from the liver oil of the ocean sunfish.[6][7] It is believed that this and related compounds are the precursors to the 7-methylhexadecanoic acid found in many marine fatty acid mixtures after hydrogenation.[6]

-

Sperm Whale Oils: 7-methyl-7-hexadecenoic acid has been identified in the triglyceride and wax esters of sperm whale oils.[8]

-

Marine Clams: The methanolic extract of the soft parts of the saltwater clam Paratapes undulatus was found to contain a substantial amount (32.01%) of (Z)-7-hexadecenoic acid, methyl ester.[9]

Plant Kingdom: Select Occurrences

While less common than in microbial and marine sources, this compound has been identified in certain plants.

-

Clove (Syzygium aromaticum): An alcoholic extract of clove showed high inhibitory activity against multidrug-resistant bacteria, and gas chromatography-mass spectrometry (GC-MS) analysis identified hexadecenoic acid methyl ester as an active compound.[10]

-

Cotton (Gossypium spp.): GC-MS analysis of Gossypium seeds has revealed the presence of (Z)-7-Hexadecenoic acid, methyl ester.[11]

-

Water Lettuce (Pistia stratiotes): A hydroethanolic extract of Pistia stratiotes leaves was found to contain 7,10-octadecadienoic acid methyl ester, a related compound, suggesting the potential for other hexadecenoic acid isomers in this plant.[12][13]

Fungal and Algal Metabolite

(Z)-7-Hexadecenoic acid, methyl ester is also recognized as a metabolite in fungi and algae, further broadening its natural source base.[1] For instance, 7-Hexadecenoic acid has been reported in Monascus purpureus, a species of mold.[14]

| Natural Source Category | Specific Organism/Source | Compound Form | Reference(s) |

| Microbial | Nitrospira spp. | 7(Z)-Hexadecenoic acid | [3][4] |

| Sulfide-oxidizing autotrophic bacteria | 7(Z)-Hexadecenoic acid | [3] | |

| Clostridium tetani | (7Z)-7-Hexadecenoic Acid Methyl Ester | [5] | |

| Marine | Ocean Sunfish (Mola mola) liver oil | 7-methyl-7-hexadecenoic acid | [6][7] |

| Sperm Whale Oil | 7-methyl-7-hexadecenoic acid | [8] | |

| Saltwater Clam (Paratapes undulatus) | (Z)-7-hexadecenoic acid, methyl ester | [9] | |

| Plant | Clove (Syzygium aromaticum) | Hexadecenoic acid methyl ester | [10] |

| Cotton (Gossypium spp.) seeds | (Z)-7- Hexadecenoic acid, methyl ester | [11] | |

| Fungal | Monascus purpureus | 7-Hexadecenoic acid | [14] |

| Algal | General | Algal metabolite | [1] |

Part 2: Extraction and Analysis Methodologies

The accurate quantification and characterization of this compound from natural sources necessitate robust extraction and analytical protocols. The primary challenge lies in efficiently extracting the lipid fraction and converting the fatty acids to their more volatile methyl esters for gas chromatography (GC) analysis.

Experimental Protocol: One-Step Transesterification for FAMEs Analysis

This protocol is advantageous as it combines lipid extraction and derivatization into a single step, which is faster and consumes less solvent.[15]

Materials:

-

Fresh or lyophilized biological sample

-

Reagent: Methanol:Heptane:Benzene:2,2-dimethoxypropane:H2SO4 (37:36:20:5:2, by vol)[16]

-

Internal Standard (e.g., Heptadecanoic acid methyl ester)

-

Anhydrous Sodium Sulfate

-

Glass reactor with reflux condenser

-

Heating mantle or water bath

-

Separating funnel

-

Rotary evaporator

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Weigh approximately 100 mg of the homogenized fresh or dried sample into a glass reactor. Add a known amount of the internal standard.

-

Reaction: Add 5 mL of the transesterification reagent to the sample.

-

Heating: Heat the mixture at 80-90°C under reflux for 30-60 minutes. The simultaneous digestion and transmethylation occur in a single phase.[16][17]

-

Phase Separation: Allow the mixture to cool to room temperature. Two phases will form. The upper heptane phase contains the Fatty Acid Methyl Esters (FAMEs).[16]

-

Extraction: Carefully transfer the upper phase to a clean vial.

-

Drying and Concentration: Add a small amount of anhydrous sodium sulfate to remove any residual water. The solvent can be concentrated under a gentle stream of nitrogen or using a rotary evaporator if necessary.

-

GC-MS Analysis: Inject an aliquot of the FAMEs solution into the GC-MS system for separation and identification.

Caption: One-Step Transesterification Workflow.

Alternative Protocol: Two-Step Lipid Extraction and Derivatization

For some matrices, a two-step approach involving separate lipid extraction followed by methylation may be preferable. The Folch method is a classic and reliable technique for total lipid extraction.[18]

Step 1: Lipid Extraction (Folch Method)

-

Homogenize the sample in a chloroform:methanol (2:1, v/v) mixture.[18]

-

Filter the homogenate to remove solid residues.

-

Add 0.2 volumes of a 0.9% NaCl solution to the filtrate to induce phase separation.

-

The lower chloroform phase containing the lipids is collected.

-

The solvent is evaporated to yield the total lipid extract.

Step 2: Derivatization to FAMEs

-

The lipid extract is redissolved in a small volume of toluene.

-

Add 1% sulfuric acid in methanol and heat at 50°C for 2 hours.

-

After cooling, add water and hexane to extract the FAMEs into the upper hexane layer.

-

The hexane layer is collected and prepared for GC-MS analysis.

Part 3: Biosynthesis and Physiological Roles

The biosynthesis of monounsaturated fatty acids like hexadecenoic acid typically occurs through the desaturation of saturated fatty acids.[19] In many organisms, palmitic acid (16:0) is the precursor to palmitoleic acid (16:1n-7), a positional isomer of 7-Hexadecenoic acid. This desaturation is catalyzed by stearoyl-CoA desaturase enzymes.[19] The specific enzymatic pathways leading to the Δ7 double bond in 7-Hexadecenoic acid are less universally characterized and may be specific to the organisms in which it is found.

Caption: Hypothesized Biosynthesis of this compound.

Physiologically, as a component of bacterial cell membranes, 7-Hexadecenoic acid contributes to membrane fluidity and integrity.[3] In a broader context, monounsaturated fatty acids are involved in energy storage, signaling pathways, and as precursors for other bioactive lipids.[20]

Part 4: Biological Activities and Therapeutic Potential

Emerging research has highlighted several biological activities of this compound and related compounds, suggesting their potential in drug development.

-

Antibacterial and Antifungal Activity: Extracts rich in hexadecenoic acid methyl ester have demonstrated significant inhibitory activity against multidrug-resistant bacteria.[10] The compound is thought to exert its effect by disrupting the cell membrane of microorganisms.[21] It has also been shown to have antifungal properties.[21]

-

Antioxidant Activity: The methanolic extract of Paratapes undulatus, with (Z)-7-hexadecenoic acid, methyl ester as its major component, exhibited remarkable antioxidant properties.[9]

-

Anti-inflammatory and Hypocholesterolemic Effects: While research on the 7-isomer is ongoing, other isomers of hexadecenoic acid methyl ester have been reported to possess anti-inflammatory and cholesterol-lowering properties.[21][22]

The diverse biological activities of this compound make it a promising candidate for further investigation as a potential therapeutic agent, particularly in the development of new antimicrobial and anti-inflammatory drugs.

Conclusion

This compound is a fascinating fatty acid with a discrete natural distribution, primarily in specific bacterial and marine organisms. Its presence can be indicative of particular microbial populations, and its biological activities, especially its antimicrobial potential, warrant further exploration. The methodologies outlined in this guide provide a robust framework for researchers to extract, identify, and quantify this compound from diverse natural sources, paving the way for new discoveries in natural product chemistry and drug development.

References

- Knief, C., Altendorf, K., and Lipski, A. (2003). Linking autotrophic activity in enviromental samples with specific bacterial taxa by detection of 13C-labelled fatty acids. Environmental Microbiology, 5(11), 1155-1167.

- PubChem. (n.d.). methyl (Z)-7-hexadecenoate.

- Imran, M., et al. (2021). Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review. Arabian Journal of Chemistry, 14(9), 103328. [Link]

- Garcés, R., & Mancha, M. (1993). One-step lipid extraction and fatty acid methyl esters preparation from fresh plant tissues. Analytical Biochemistry, 211(1), 139-143. [Link]

- Pascal, J. C., & Ackman, R. G. (1975). Occurrence of 7-methyl-7-hexadecenoic acid, the corresponding alcohol, 7-methyl-6-hexadecenoic acid, and 5-methyl-4hexadecenoic acid in sperm whale oils. Lipids, 10(8), 478-482. [Link]

- Ackman, R. G., et al. (1973). 7-Methyl-7-hexadecenoic acid: Isolation from lipids of the ocean sunfish Mola mola (Linnaeus) 1758. Lipids, 8(1), 21-24. [Link]

- Atolani, O., et al. (2015). Direct preparation of fatty acid methyl esters and determination of in vitro antioxidant potential of lipid from fresh Sebal. Journal of Applied Pharmaceutical Science, 5(03), 024-028. [Link]

- Cayman Chemical. (n.d.). cis-7-Hexadecenoic Acid methyl ester. [Link]

- PlantaeDB. (n.d.). This compound. [Link]

- Shaaban, M. T., et al. (2021). Antibacterial activities of hexadecanoic acid methyl ester and green-synthesized silver nanoparticles against multidrug-resistant bacteria. Journal of Basic Microbiology, 61(6), 557-568. [Link]

- Park, P. W., & Goins, R. E. (1994). In situ preparation of fatty acid methyl esters for analysis of fatty acid composition in foods. Journal of Food Science, 59(6), 1262-1266. [Link]

- Emeji, H. A., et al. (2020). Lipid Extraction and Fatty Acid Methyl Ester (Fames) Production from Coconut. International Journal of Academic Multidisciplinary Research (IJAMR), 4(6), 92-104. [Link]

- Rajeswari, G., & Murugan, M. (2014). GC-MS Analysis of Phytochemicals, Fatty acid Profile, Antimicrobial Activity of Gossypium Seeds. International Journal of Pharmaceutical Sciences Review and Research, 27(1), 232-237. [Link]

- ResearchGate. (n.d.). Antibacterial activities of hexadecanoic acid methyl ester and green‐synthesized silver nanoparticles against multidrug‐resistant bacteria. [Link]

- ResearchGate. (n.d.).

- FooDB. (2010). 7-Hexadecenoic acid. [Link]

- El-Shouny, W. A., et al. (2022). Chemical characterization, antibacterial, antibiofilm, and antioxidant activities of the methanolic extract of Paratapes undulatus clams. Egyptian Journal of Chemistry, 65(5), 329-337. [Link]

- ResearchGate. (2023).

- Gupta, V., Tyagi, S., & Tripathi, R. (2023). Hexadecanoic acid methyl ester, a potent hepatoprotective compound in leaves of Pistia stratiotes L. The Applied Biology & Chemistry Journal, 4(4), 118-120. [Link]

- NIST. (n.d.). This compound, (Z)-. NIST Chemistry WebBook. [Link]

- Bouziane, A., et al. (2017). Determination of some bioactive chemical constituents from Thesium humile Vahl. Journal of Materials and Environmental Science, 8(1), 263-270. [Link]

- AIP Publishing. (2020). Phytochemical Analysis of Bioactive Compounds in Ethanolic Extract of Sterculia quadrifida R.Br. [Link]

- Clinivex. (n.d.). (7Z)-7-Hexadecenoic Acid Methyl Ester. [Link]

- PubChem. (n.d.). 7-Hexadecenoic acid.

Sources

- 1. methyl (Z)-7-hexadecenoate | C17H32O2 | CID 14029831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 93479-57-3 [smolecule.com]

- 3. caymanchem.com [caymanchem.com]

- 4. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 5. theclinivex.com [theclinivex.com]

- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 7. scholars.library.tamu.edu [scholars.library.tamu.edu]

- 8. Occurrence of 7-methyl-7-hexadecenoic acid, the corresponding alcohol, 7-methyl-6-hexadecenoic acid, and 5-methyl-4hexadecenoic acid in sperm whale oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. Antibacterial activities of hexadecanoic acid methyl ester and green-synthesized silver nanoparticles against multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. researchgate.net [researchgate.net]

- 13. Hexadecanoic acid methyl ester, a potent hepatoprotective compound in leaves of Pistia stratiotes L. | The Applied Biology & Chemistry Journal [theabcjournal.com]

- 14. 7-Hexadecenoic acid | C16H30O2 | CID 543268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. japsonline.com [japsonline.com]

- 16. One-step lipid extraction and fatty acid methyl esters preparation from fresh plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In situ preparation of fatty acid methyl esters for analysis of fatty acid composition in foods | Semantic Scholar [semanticscholar.org]

- 18. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]

- 19. researchgate.net [researchgate.net]

- 20. Showing Compound 7-Hexadecenoic acid (FDB004011) - FooDB [foodb.ca]

- 21. jmaterenvironsci.com [jmaterenvironsci.com]

- 22. researchgate.net [researchgate.net]

The Biological Versatility of 7-Hexadecenoic Acid Methyl Ester: A Technical Guide for Researchers

Abstract

7-Hexadecenoic acid methyl ester, a monounsaturated fatty acid methyl ester (FAME), is emerging as a molecule of significant interest within the scientific community. Predominantly identified as a component in a diverse array of natural sources, from marine organisms to terrestrial plants, its presence is often correlated with a spectrum of biological activities. This technical guide provides an in-depth exploration of the known biological functions of 7-Hexadecenoic acid methyl ester, including its antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties. While much of the current understanding is derived from studies of complex natural extracts, this document synthesizes the available data to offer insights into its potential mechanisms of action. Furthermore, this guide serves as a practical resource for researchers by providing detailed, step-by-step protocols for the in-vitro evaluation of these biological activities, aiming to facilitate further investigation into the therapeutic potential of the purified compound.

Introduction: The Rise of a Bioactive FAME

7-Hexadecenoic acid methyl ester (C17H32O2) is a methylated form of 7-hexadecenoic acid (hypogeic acid), a monounsaturated omega-9 fatty acid.[1] Its identification in various natural matrices is predominantly accomplished through Gas Chromatography-Mass Spectrometry (GC-MS), a cornerstone technique for the analysis of volatile and semi-volatile compounds in complex mixtures.[2] This compound has been detected in extracts from the clam Paratapes undulatus, the plant Achyranthes ferruginea, and is a known component of the cellular membranes of certain autotrophic bacteria.[1][2][3] The recurring association of extracts containing this FAME with specific biological effects has spurred interest in its potential as a standalone bioactive agent. This guide will dissect the current body of knowledge surrounding its biological activities and provide the necessary technical framework for its further scientific exploration.

Attributed Biological Activities: An Evidence-Based Overview

It is critical to preface this section by noting that a substantial portion of the literature attributes biological functions to 7-Hexadecenoic acid methyl ester based on the activity of extracts in which it is a constituent. Studies on the isolated, purified compound are less common. The following sections summarize these attributed activities.

Antimicrobial and Antibiofilm Activity

Extracts containing 7-Hexadecenoic acid methyl ester have demonstrated notable antimicrobial properties. For instance, a methanolic extract from the clam Paratapes undulatus, where this compound was the major identified component (32.01%), exhibited significant antibacterial and antibiofilm activity.[3] Fatty acids and their esters are known to exert antimicrobial effects through various mechanisms. These include the disruption of the bacterial cell membrane integrity, leading to increased permeability and cell lysis, the inhibition of critical enzyme activity, and interference with cellular energy production.[4] The lipophilic nature of FAMEs facilitates their interaction with the lipid bilayers of bacterial membranes.

Antioxidant Potential

The antioxidant capacity of 7-Hexadecenoic acid methyl ester has been suggested by both in-silico and in-vitro studies of natural extracts. Molecular docking simulations have indicated potential interactions with key enzymes involved in oxidative stress, such as glutathione reductase.[5] Furthermore, extracts from sources like Achyranthes ferruginea, containing this FAME, have shown potent radical-scavenging activity in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[5] The antioxidant activity of unsaturated fatty acids is often attributed to the reactivity of the double bond, which can quench free radicals.

Anti-inflammatory Effects

The anti-inflammatory properties of the free acid form, 7-cis-Hexadecenoic acid, have been studied in more detail, providing a strong hypothetical framework for the action of its methyl ester. Research indicates that 7-cis-Hexadecenoic acid exerts potent anti-inflammatory effects in macrophages.[6] The proposed mechanism involves its activation via conversion to its acyl-CoA derivative and subsequent incorporation into triglycerides.[6] It is plausible that 7-Hexadecenoic acid methyl ester, upon cellular uptake, is hydrolyzed by esterases to release the free fatty acid, which then engages in this anti-inflammatory pathway. This conversion is a critical step, as the free carboxyl group is necessary for the enzymatic activation to the acyl-CoA form.

Cytotoxic and Anticancer Properties

Several studies have highlighted the potential cytotoxic effects of extracts rich in FAMEs, including 7-Hexadecenoic acid methyl ester, against various cancer cell lines. For example, a chloroform fraction of Achyranthes ferruginea containing this compound demonstrated strong cytotoxic activity against HeLa cervical cancer cells.[2] The proposed mechanisms for the anticancer effects of fatty acids are multifaceted and can include the induction of apoptosis, cell cycle arrest, and the modulation of signaling pathways involved in cell proliferation.[7]

Quantitative Data Summary

The following table summarizes the quantitative data from studies on extracts containing 7-Hexadecenoic acid methyl ester. It is important to reiterate that these values reflect the activity of the total extract and not the pure compound.

| Biological Activity | Source of Extract | Assay | Result (IC50) | Reference |

| Cytotoxicity | Achyranthes ferruginea (Chloroform Fraction) | MTT Assay (HeLa cells) | 19.95 ± 1.18 µg/ml | [2] |

| Antioxidant | Achyranthes ferruginea (Chloroform Fraction) | DPPH Radical Scavenging | 10.5 ± 0.28 µg/ml | [5] |

Postulated Mechanisms of Action and Signaling Pathways

Based on the available evidence for 7-Hexadecenoic acid and related fatty acid esters, we can postulate the following pathways and mechanisms.

Anti-inflammatory Signaling Pathway

The anti-inflammatory action is likely initiated by the cellular uptake of 7-Hexadecenoic acid methyl ester and its subsequent hydrolysis to the free fatty acid, 7-cis-Hexadecenoic acid. This free acid is then activated by Acyl-CoA synthetase (ACSL) to form 7-Hexadecenoyl-CoA. This activated form is then esterified into triglycerides (TGs). The sequestration of the fatty acid into TGs is a key regulatory step. The anti-inflammatory effect is dependent on the subsequent lipolysis of these TGs by Hormone-Sensitive Lipase (HSL), which releases the fatty acid to exert its downstream effects, potentially through modulation of TLR4 signaling pathways by altering membrane composition or by competitive inhibition of pro-inflammatory lipid mediator production.[6]

Caption: Postulated anti-inflammatory pathway of 7-Hexadecenoic acid methyl ester.

General Antimicrobial Action

The antimicrobial mechanism is likely a multi-pronged attack on the bacterial cell, primarily targeting the cell membrane.

Caption: General mechanism of antimicrobial action for fatty acid methyl esters.

Experimental Protocols for In-Vitro Analysis

To facilitate further research into the specific biological activities of purified 7-Hexadecenoic acid methyl ester, the following detailed protocols are provided.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is based on the principle that an antioxidant will donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[8]

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Test compound (7-Hexadecenoic acid methyl ester)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.[8]

-

Preparation of Test Compound and Standards: Prepare a stock solution of 7-Hexadecenoic acid methyl ester in a suitable solvent (e.g., DMSO, ethanol). Create a series of dilutions to determine the IC50 value. Prepare similar dilutions for the positive control.

-

Assay: a. In a 96-well plate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of the various concentrations of the test compound or standards to the wells. For the blank, add 100 µL of the solvent. c. Incubate the plate in the dark at room temperature for 30 minutes.[9]

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.[9]

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Data Analysis: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Caption: Workflow for the DPPH antioxidant assay.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[5][10]

Materials:

-

Target cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Test compound (7-Hexadecenoic acid methyl ester)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: The next day, remove the medium and add fresh medium containing various concentrations of 7-Hexadecenoic acid methyl ester. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours at 37°C.[10]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.[5]

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]

-

Calculation: Calculate cell viability as follows: % Viability = (A_sample / A_control) x 100 Where A_sample is the absorbance of the treated cells, and A_control is the absorbance of the untreated cells.

-

Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility: Kirby-Bauer Disk Diffusion Test

This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition around a disk impregnated with the test compound on an agar plate uniformly inoculated with a target microorganism.[11]

Materials:

-

Target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Agar (MHA) plates

-

Sterile paper disks (6 mm diameter)

-

Test compound (7-Hexadecenoic acid methyl ester)

-

Positive control (standard antibiotic disk)

-

Negative control (solvent-impregnated disk)

-

Sterile saline (0.85%) and swabs

-

0.5 McFarland turbidity standard

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[12]

-

Plate Inoculation: Dip a sterile swab into the inoculum, remove excess fluid by pressing against the inside of the tube, and streak the entire surface of an MHA plate evenly in three directions to ensure confluent growth.[12]

-

Disk Preparation and Placement: Aseptically apply a known amount of 7-Hexadecenoic acid methyl ester solution onto sterile paper disks and allow the solvent to evaporate. Place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.[11]

-

Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[11]

-

Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) in millimeters.

-

Interpretation: The size of the inhibition zone correlates with the susceptibility of the microorganism to the test compound.

Conclusion and Future Directions

7-Hexadecenoic acid methyl ester is a compound of considerable interest, with evidence pointing towards its involvement in a range of beneficial biological activities. While current research, largely based on the analysis of complex natural extracts, provides a strong foundation, it also highlights a critical gap in our knowledge. The future of research in this area must focus on the isolation and purification of 7-Hexadecenoic acid methyl ester to unequivocally determine its intrinsic biological functions and potency.

Drug development professionals and researchers are encouraged to utilize the protocols outlined in this guide to systematically evaluate the antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties of the pure compound. Elucidating its precise mechanisms of action and signaling pathways will be paramount in assessing its true therapeutic potential. Such studies will not only validate the ethnobotanical and traditional uses of the natural sources from which it is derived but also pave the way for its potential development as a novel therapeutic agent.

References

- National Center for Biotechnology Information (2013). Assay Guidance Manual: Cell Viability Assays.

- Balsinde, J., et al. (2017). Anti-inflammatory Mechanisms of 7-cis-Hexadecenoic acid. CIBERDEM Annual Meeting.

- El-Sayed, W. M., & El-Sokkary, M. M. (2022). Chemical characterization, antibacterial, antibiofilm, and antioxidant activities of the methanolic extract of Paratapes undulatus clams. Egyptian Journal of Chemistry, 65(5), 45-53.

- Bari, M. S., et al. (2022). Antiproliferative and antioxidant potentials of bioactive edible vegetable fraction of Achyranthes ferruginea Roxb. in cancer cell line. Food Science & Nutrition, 10(6), 1968-1983.

- Guijas, C., et al. (2018). Release of Anti-Inflammatory Palmitoleic Acid and Its Positional Isomers by Mouse Peritoneal Macrophages. Journal of Immunology, 201(5), 1547-1558.

- Creative Biolabs (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test.

- American Society for Microbiology (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.

- Desbois, A. P., & Smith, V. J. (2010). Antibacterial free fatty acids: activities, mechanisms of action and biotechnological potential. Applied microbiology and biotechnology, 85(6), 1629–1642.

- Budi, H. S., et al. (2022). A promising oral anticancer of hexadecanoic acid on genotoxicity evaluation of micronuclei and apoptosis induction. Brazilian Journal of Biology, 85, e291091.

- G-Biosciences (n.d.). DPPH Antioxidant Assay.

- Marine Biology (n.d.). DPPH radical scavenging activity.

- ResearchGate (n.d.). Antioxidant Assays.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Antiproliferative and antioxidant potentials of bioactive edible vegetable fraction of Achyranthes ferruginea Roxb. in cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. balsinde.org [balsinde.org]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. marinebiology.pt [marinebiology.pt]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 12. asm.org [asm.org]

The Multifaceted Roles of 7-Hexadecenoic Acid Methyl Ester in Bacterial Physiology: A Technical Guide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the functions of 7-hexadecenoic acid and its methyl ester in bacteria. Moving beyond a simple cataloging of facts, this document delves into the core mechanisms through which this specific monounsaturated fatty acid influences bacterial survival, communication, and pathogenicity. We will examine its structural role in maintaining membrane fluidity, its emerging significance as a signaling molecule in quorum sensing and biofilm modulation, and its potential as a biomarker for specific bacterial taxa. This guide is designed to be a practical resource, offering not only a comprehensive overview of the subject but also detailed, field-tested protocols for the experimental investigation of this molecule. By explaining the causality behind experimental choices and grounding all claims in authoritative references, we aim to equip researchers with the knowledge and tools necessary to advance our understanding of bacterial lipid metabolism and its implications for drug development.

Introduction: Beyond a Structural Component

For decades, fatty acids in bacteria were primarily viewed through the lens of their structural role as the hydrophobic backbone of phospholipids, essential for the integrity of the cell membrane. While this function is undeniably critical, a more nuanced understanding has emerged, revealing that specific fatty acids are dynamic players in a wide array of physiological processes. (Z)-7-Hexadecenoic acid (c16:1Δ7), a monounsaturated fatty acid, and its methyl ester derivative, are exemplary of this functional diversity.

Initially identified as a significant component of the cellular membranes in certain autotrophic bacteria, such as those from the genera Nitrospira, its presence has been utilized as a biomarker to identify specific bacterial populations in environmental samples.[1][2][3] However, recent research has expanded this view, demonstrating that hexadecenoic acids and their derivatives can act as potent antimicrobial agents, disrupt biofilm formation, and function as signaling molecules in cell-to-cell communication.[4][5]

This guide will synthesize the current knowledge on 7-hexadecenoic acid and its methyl ester in bacteria, focusing on three core functional areas: its role in membrane architecture, its activity as a signaling molecule, and its utility as a taxonomic biomarker. We will also provide detailed experimental protocols to empower researchers to investigate these functions in their own work.

Structural Role: Maintaining Membrane Fluidity

The composition of fatty acids in the bacterial cell membrane is tightly regulated to maintain optimal fluidity, which is essential for the function of membrane-embedded proteins and for the cell's ability to adapt to environmental stresses. The presence of a cis double bond in 7-hexadecenoic acid introduces a kink in the acyl chain, preventing tight packing of phospholipids and thereby increasing membrane fluidity.

The Significance of Unsaturation

The ratio of saturated to unsaturated fatty acids is a key determinant of membrane fluidity. Bacteria actively modulate this ratio in response to changes in temperature and other environmental conditions in a process known as homeoviscous adaptation. The incorporation of unsaturated fatty acids like 7-hexadecenoic acid lowers the phase transition temperature of the membrane, ensuring it remains in a fluid, liquid-crystalline state at lower temperatures.

Experimental Workflow: Assessing Membrane Fluidity

To quantitatively assess the impact of 7-hexadecenoic acid on membrane fluidity, the fluorescent probe Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) is a powerful tool. Laurdan's emission spectrum is sensitive to the polarity of its environment, which changes depending on the packing of lipid acyl chains.[2][6]

Caption: Postulated mechanism of biofilm inhibition by unsaturated fatty acids.

Antimicrobial Activity

Certain hexadecenoic acid isomers have demonstrated direct antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. The proposed mechanism of action involves the disruption of the bacterial cell membrane, leading to a loss of the proton motive force, increased membrane fluidity, and ultimately, cell lysis. [7]The methyl ester form may act as a prodrug, being hydrolyzed by bacterial esterases to release the active free fatty acid.

Biosynthesis and Analysis

The presence and abundance of 7-hexadecenoic acid and its methyl ester are governed by specific biosynthetic pathways and can be accurately quantified using analytical techniques.

Biosynthesis of 7-Hexadecenoic Acid and its Methyl Ester

The synthesis of unsaturated fatty acids in bacteria typically occurs via anaerobic or aerobic pathways that introduce a double bond into a saturated fatty acyl-ACP (Acyl Carrier Protein) intermediate. The formation of the methyl ester is likely catalyzed by a Fatty Acid Methyltransferase (FAMT), which uses S-adenosylmethionine (AdoMet) as a methyl donor. [4]The expression of these enzymes can be influenced by environmental cues, allowing the bacterium to remodel its fatty acid profile.

Experimental Workflow: Extraction and Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of fatty acids. The protocol involves extraction of total lipids, derivatization of fatty acids to their more volatile methyl esters (FAMEs), and subsequent analysis.

Protocol 4.2.1: Total Fatty Acid Extraction and Methylation for GC-MS Analysis

-

Causality: This protocol uses an acid-catalyzed transesterification which converts all fatty acids (both free and esterified in lipids) into fatty acid methyl esters (FAMEs) for GC-MS analysis. This provides a comprehensive profile of the total fatty acid content of the cell. Using a base-catalyzed method would primarily capture only the bound (e.g., phospholipid) fatty acids. [8]

-

Sample Preparation:

-

Harvest a known quantity of bacterial cells (e.g., from a 10 mL culture) by centrifugation.

-

Lyophilize the cell pellet to remove all water.

-

-

Extraction and Derivatization:

-

To the dried pellet, add 1 mL of 2.5% H2SO4 in methanol.

-

Add a known amount of an internal standard (e.g., heptadecanoic acid, C17:0), which is not naturally present in the bacterium.

-

Seal the tube tightly and heat at 80°C for 1 hour. This step simultaneously extracts the lipids and converts the fatty acids to FAMEs.

-

Cool the tube to room temperature.

-

-

Phase Separation:

-

Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.

-

Vortex vigorously for 1 minute.

-

Centrifuge at low speed (e.g., 1,000 x g) for 5 minutes to separate the phases.

-

-

Sample Collection and Analysis:

-

Carefully transfer the upper hexane layer, containing the FAMEs, to a clean GC vial.

-

Analyze the sample using a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms).

-

Identify 7-hexadecenoic acid methyl ester based on its retention time and mass spectrum compared to a pure standard. Quantify using the peak area relative to the internal standard.

-

| Fatty Acid Methyl Ester | Common Abbreviation | Typical Mass Spectrometry Fragments (m/z) |

| Methyl palmitate | C16:0 FAME | 270 (M+), 239, 143, 87, 74 |

| 7-Hexadecenoic acid, methyl ester | C16:1Δ7 FAME | 268 (M+), 236, 227, 199, 74 |

| Methyl stearate | C18:0 FAME | 298 (M+), 267, 199, 87, 74 |

| Methyl oleate | C18:1Δ9 FAME | 296 (M+), 264, 222, 55 |

Conclusion and Future Directions

7-Hexadecenoic acid and its methyl ester are far more than simple structural lipids. They are integral to bacterial adaptation, communication, and pathogenesis. Their role in maintaining membrane fluidity is well-established, but their functions in signaling and biofilm modulation represent a burgeoning field of research with significant implications for the development of novel anti-infective strategies. The ability to target biofilm formation or disrupt bacterial communication without directly killing the cells may offer a more sustainable approach to antimicrobial therapy, potentially circumventing the rapid evolution of resistance.

Future research should focus on elucidating the specific enzymatic machinery responsible for the synthesis and methylation of 7-hexadecenoic acid in various bacterial species. A deeper understanding of the receptors and signaling cascades that are modulated by this fatty acid will be crucial for harnessing its therapeutic potential. The continued development of sophisticated analytical techniques will further enable the precise quantification and localization of these molecules within complex microbial communities, solidifying their role as both functional agents and valuable biomarkers.

References

- Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes. (2018). Journal of Visualized Experiments. [Link]

- Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. (2017).

- Engineering Escherichia coli for Biodiesel Production Utilizing a Bacterial Fatty Acid Methyltransferase. (2012). Applied and Environmental Microbiology. [Link]

- Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy. (2017). Methods in Molecular Biology. [Link]

- Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy.

- Measuring membrane fluidity in live mycobacteria reveals subcellular lateral variation and pole-selective responses to mycomembrane. (2025). bioRxiv. [Link]

- Microtiter Dish Biofilm Formation Assay. (2010). Journal of Visualized Experiments. [Link]

- Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review. (2017). PMC. [Link]

- General Biofilm Assay Protocol. iGEM. [Link]

- Data on Laurdan spectroscopic analyses to compare membrane fluidity between susceptible and multidrug-resistant bacteria. (2018).

- Unsaturated Fatty Acids Affect Quorum Sensing Communication System and Inhibit Motility and Biofilm Formation of Acinetobacter baumannii. (2018). International Journal of Molecular Sciences. [Link]

- Bacterial Identification by Gas Chromatographic Analysis of Fatty Acid Methyl Esters (GC-FAME). MIDI Inc. [Link]

- Quantification of Bacterial Fatty Acids by Extraction and Methyl

- Unsaturated Fatty Acids Affect Quorum Sensing Communication System and Inhibit Motility and Biofilm Formation of Acinetobacter baumannii. University of Helsinki Research Portal. [Link]

- Influence of Linoleic acid on Quorum Sensing in Proteus Mirabilis and Serratia Marcescens. (2018). Biosciences Biotechnology Research Asia. [Link]

- Role of fatty acids in modulating quorum sensing in Pseudomonas aeruginosa and Chromobacterium violaceum: an integrated experimental and computational analysis. (2024). Archives of Microbiology. [Link]

- The diffusible signaling factor family in microbial signaling: a current perspective. (2024). Critical Reviews in Microbiology. [Link]

- Unsaturated Fatty Acids Affect Quorum Sensing Communication System and Inhibit Motility and Biofilm Formation of Acinetobacter baumannii. (2018). PubMed. [Link]

- Methods for lipid extraction and identification of microbes using same via mass spectrometry.

- Fatty acid methyl ester. Wikipedia. [Link]

- Fatty Acid Methyl Esters From the Coral-Associated Bacterium Pseudomonas aeruginosa Inhibit Virulence and Biofilm Phenotypes in Multidrug Resistant Staphylococcus aureus: An in vitro Approach. (2021). Frontiers in Microbiology. [Link]

- cis-7-Hexadecenoic Acid methyl ester. Bertin Bioreagent. [Link]

- Functional Properties and Microbiological Stability of Fatty Acid Methyl Esters (FAME) under Different Storage Conditions. (2020). Molecules. [Link]

- Fatty Acid Methyl Ester Analysis of Microorganisms in Soil Amended with Biochar. (2018). International Journal of Pure & Applied Bioscience. [Link]

- Use of Fatty Acid Methyl Ester Profiles for Discrimination of Bacillus cereus T-Strain Spores Grown on Different Media. (2009). Applied and Environmental Microbiology. [Link]

- Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways. (2009). FEMS Microbiology Reviews. [Link]

- 7(Z)-Hexadecenoic Acid methyl ester. Cambridge Bioscience. [Link]

- Bacterial diversity and lipid biomarkers in sea ice and sinking particulate organic material during the melt season in the. Horizon IRD. [Link]

- Chemical Constituents of the Goat Margarine and Antibacterial Activity against Bacterial Pathogens in Sudan. (2014). Journal of Pure and Applied Microbiology. [Link]

- Production of a selective antibacterial fatty acid against Staphylococcus aureus by Bifidobacterium strains. (2023). Journal of Traditional and Complementary Medicine. [Link]

- Antibacterial activities of hexadecanoic acid methyl ester and green-synthesized silver nanoparticles against multidrug-resistant bacteria. (2021). Journal of Basic Microbiology. [Link]

- Identification and characterization of a novel anti-inflammatory lipid isolated from Mycobacterium vaccae, a soil-derived bacterium with immunoregulatory and stress resilience properties. (2017). Psychoneuroendocrinology. [Link]

- Profile of select biomarkers.

- An antimicrobial metabolite n- hexadecenoic acid from marine sponge-associated bacteria Bacillus subtilis effectively inhibited biofilm forming multidrug-resistant P. aeruginosa. (2023). Biofouling. [Link]

Sources

- 1. Crystal violet staining protocol | Abcam [abcam.com]

- 2. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 4. journals.asm.org [journals.asm.org]

- 5. An antimicrobial metabolite n- hexadecenoic acid from marine sponge-associated bacteria Bacillus subtilis effectively inhibited biofilm forming multidrug-resistant P. aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Production of a selective antibacterial fatty acid against Staphylococcus aureus by Bifidobacterium strains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 7-Hexadecenoic Acid, Methyl Ester: From Synthesis to Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 7-Hexadecenoic acid, methyl ester, a monounsaturated fatty acid methyl ester (FAME) of growing interest in various scientific disciplines. This document delves into its chemical identity, synthesis, purification, and analytical characterization, with a particular focus on the biologically relevant (Z)-isomer. Furthermore, it explores the current understanding of its biological roles and potential implications for drug discovery and development, primarily through the lens of its parent fatty acid.

Chemical Identity and Synonyms

This compound is a C17 fatty acid methyl ester. The most commonly encountered isomer is the (Z)- or cis-isomer, where the carbon-carbon double bond is located between the 7th and 8th carbon atoms from the methyl end.

This compound is known by a variety of synonyms in scientific literature and chemical databases, which are crucial for comprehensive literature searches and material sourcing.

Table 1: Synonyms and Identifiers for (7Z)-Hexadecenoic acid, methyl ester

| Synonym | Identifier |

| Methyl (Z)-7-hexadecenoate | IUPAC Name[1] |

| Methyl cis-7-hexadecenoate | Common Name[2] |

| (Z)-Methyl hexadec-7-enoate | Alternative Name |

| 7Z-Hexadecenoic acid, methyl ester | Isomer-specific Name[2] |

| SFE 17:1 | Common Abbreviation[2] |

| CAS Number | 56875-67-3[1][2] |

| PubChem CID | 14029831[1] |

| ChEBI ID | CHEBI:176577[1] |

| Molecular Formula | C₁₇H₃₂O₂[1][2] |

| Molecular Weight | 268.4 g/mol [1] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental for its handling, formulation, and analysis. As a fatty acid methyl ester, it is a hydrophobic molecule with low solubility in water.[3]

Table 2: Physicochemical Properties of (7Z)-Hexadecenoic acid, methyl ester

| Property | Value | Source |

| Appearance | Solution in ethanol | Cayman Chemical[2] |

| Molecular Weight | 268.4348 g/mol | NIST[4] |

| Monoisotopic Mass | 268.240230259 Da | PubChem[1] |

| XLogP3 | 6.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 14 | PubChem[1] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |

Synthesis and Purification

The synthesis of this compound, in a laboratory setting is typically achieved through the esterification of the parent fatty acid, (7Z)-Hexadecenoic acid, with methanol. This reaction is commonly catalyzed by an acid.

General Synthesis Protocol: Acid-Catalyzed Esterification

This protocol describes a general method for the synthesis of fatty acid methyl esters.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve (7Z)-Hexadecenoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to the solution.

-

Reaction: Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, neutralize the acid catalyst with a weak base, such as a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the methyl ester into an organic solvent like hexane or diethyl ether.

-

Washing: Wash the organic layer with water and then with brine to remove any remaining impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous salt, such as sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude methyl ester.

Caption: Workflow for the synthesis and purification of this compound.

Purification Techniques

For high-purity applications, further purification of the crude methyl ester is often necessary. Column chromatography using silica gel is a common and effective method. The choice of solvent system (eluent) is critical for achieving good separation. A non-polar solvent system, such as a gradient of hexane and ethyl acetate, is typically employed.

Analytical Characterization

Accurate characterization of this compound is essential for its identification and the determination of its purity. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like FAMEs.

Typical GC-MS Parameters:

-

Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is commonly used.[5]

-

Carrier Gas: Helium is a typical carrier gas.

-

Temperature Program: A temperature gradient is employed to ensure good separation of the components in a mixture. For example, an initial temperature of 60°C held for 1 minute, followed by a ramp of 5°C/min to 210°C, and then a ramp of 10°C/min to 280°C, held for 15 minutes.[5]

-

Ionization: Electron ionization (EI) is the most common ionization method for GC-MS.

Mass Spectrum Fragmentation:

The mass spectrum of a FAME provides a unique fragmentation pattern that aids in its identification. For methyl esters of monounsaturated fatty acids, characteristic fragments include the molecular ion (M⁺), as well as fragments resulting from cleavages at the ester group and along the alkyl chain. The position of the double bond can sometimes be inferred from the fragmentation pattern, although derivatization techniques are often required for unambiguous determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure of the molecule.

Expected ¹H NMR Signals for (7Z)-Hexadecenoic acid, methyl ester:

-

~5.3 ppm: A multiplet corresponding to the two vinylic protons (-CH=CH-).

-

~3.6 ppm: A singlet corresponding to the three protons of the methyl ester group (-OCH₃).

-

~2.3 ppm: A triplet corresponding to the two protons on the carbon alpha to the carbonyl group (-CH₂-COO-).

-

~2.0 ppm: A multiplet corresponding to the four protons on the carbons adjacent to the double bond (-CH₂-CH=CH-CH₂-).

-

~1.6 ppm: A multiplet corresponding to the two protons on the carbon beta to the carbonyl group (-CH₂-CH₂-COO-).

-

~1.3 ppm: A large, broad signal corresponding to the remaining methylene protons in the alkyl chain.

-

~0.9 ppm: A triplet corresponding to the three protons of the terminal methyl group (-CH₂-CH₃).

Expected ¹³C NMR Signals:

-

~174 ppm: Carbonyl carbon of the ester group.

-

~130 ppm: Vinylic carbons (-CH=CH-).

-

~51 ppm: Methyl carbon of the ester group.

-

~34-22 ppm: Methylene carbons of the alkyl chain.

-

~14 ppm: Terminal methyl carbon.

Biological Significance and Therapeutic Potential

While research on the direct biological activities of this compound is limited, the biological roles of its parent fatty acid, (7Z)-Hexadecenoic acid (also known as hypogeic acid), are gaining significant attention. The methyl ester is often used as a stable, more volatile derivative for analytical purposes and may serve as a research tool to study the effects of the parent fatty acid.

(7Z)-Hexadecenoic acid has been identified as a metabolite in various organisms, from bacteria to plants and fungi.[1][6] In humans, it is considered a lipokine, a lipid hormone that can influence metabolic processes.

Anti-inflammatory Properties

Recent studies have highlighted the potent anti-inflammatory properties of (7Z)-Hexadecenoic acid. It has been shown to suppress the production of pro-inflammatory mediators in immune cells. This effect is thought to be mediated through its incorporation into cellular lipids, which can modulate signaling pathways involved in inflammation.

Role in Cardiovascular Disease

Elevated levels of (7Z)-Hexadecenoic acid have been observed in certain inflammatory conditions, such as atherosclerosis. Its role in this context is complex and is an active area of research. It may be part of a protective mechanism to counteract inflammation, or it could be a biomarker of the disease process.

Potential in Drug Development

The anti-inflammatory properties of (7Z)-Hexadecenoic acid make it an interesting candidate for further investigation in the context of drug development for inflammatory diseases. The methyl ester, as a more stable and cell-permeable form, could potentially be used as a prodrug to deliver the active fatty acid to target cells. A prodrug is an inactive compound that is converted into an active drug in the body.[7]

Sources

- 1. methyl (Z)-7-hexadecenoate | C17H32O2 | CID 14029831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0061858) [hmdb.ca]

- 4. This compound, (Z)- [webbook.nist.gov]

- 5. This compound, (Z)- [webbook.nist.gov]

- 6. nmppdb.com.ng [nmppdb.com.ng]

- 7. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Architect: A Technical Guide to the Role of 7-Hexadecenoic Acid, Methyl Ester in Autotrophic Bacteria

For Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Carbon Cycle – A Focus on Lipids in Autotrophic Bacteria

Autotrophic bacteria, the primary producers in many ecosystems, have long been studied for their central role in carbon fixation and biogeochemical cycling. However, a critical aspect of their cellular machinery often remains in the background: their lipid composition. These molecules are not merely structural components but are dynamic players in adaptation, survival, and interaction with the environment. This guide delves into the significance of a specific lipid molecule, 7-Hexadecenoic acid, methyl ester, within these remarkable microorganisms. While often encountered as an analytical derivative in fatty acid methyl ester (FAME) analysis, emerging evidence points to a more intricate biological role for its parent fatty acid and potentially for the ester itself. This document will serve as an in-depth technical resource, exploring the biosynthesis, physiological functions, and analytical methodologies related to this intriguing molecule in the context of autotrophic bacteria.

Part 1: The Molecular Identity and Significance of 7-Hexadecenoic Acid

7-Hexadecenoic acid is a monounsaturated fatty acid with a 16-carbon chain. The "7" indicates the position of the double bond. The cis isomer, also known as palmitoleic acid, is a common fatty acid in many organisms. However, the specific isomer cis-7-hexadecenoic acid has been identified as a significant biomarker for certain groups of autotrophic bacteria, particularly sulfide-oxidizing bacteria and nitrite-oxidizing bacteria of the genus Nitrospira[1][2]. Its methyl ester form is the molecule typically identified through gas chromatography-mass spectrometry (GC-MS) during FAME analysis.

Table 1: Key Properties of this compound

| Property | Value |

| Chemical Formula | C₁₇H₃₂O₂ |

| Molar Mass | 268.44 g/mol |

| Synonyms | Methyl (7Z)-hexadecenoate, Palmitoleic acid methyl ester isomer |

| Primary Occurrence in Autotrophs | Nitrospira species, sulfide-oxidizing bacteria[1][2] |

| Cellular Location | Primarily in cell membranes as part of phospholipids |

Part 2: Biosynthesis of cis-7-Hexadecenoic Acid in Autotrophic Bacteria

The synthesis of unsaturated fatty acids in bacteria can occur through two main pathways: an oxygen-dependent desaturase pathway and an oxygen-independent anaerobic pathway[3]. The anaerobic pathway involves a branch in the fatty acid synthesis (FASII) cycle, where a key dehydratase/isomerase enzyme introduces a cis double bond into the growing acyl chain.

While the precise enzymatic machinery for the synthesis of cis-7-hexadecenoic acid in all autotrophic bacteria is not universally elucidated, a plausible mechanism involves a variation of the anaerobic pathway. In some bacteria, a specific 3-hydroxyacyl-ACP dehydratase/isomerase, such as FabQ, acts on a 12-carbon intermediate (3-hydroxydodecanoyl-ACP). This enzyme creates a cis-3 double bond, which, after subsequent elongation cycles, results in a cis-7 double bond in a 16-carbon fatty acid[3].

Another possibility is the action of a specific fatty acid desaturase with Δ7 specificity, acting on a saturated C16 precursor. While Δ9 desaturases are more common, the existence of desaturases with varied regiospecificity in the microbial world is well-established[4][5][6].

The regulation of the synthesis of this specific fatty acid is likely tied to the bacterium's response to environmental cues. Factors such as temperature, pH, and the presence of toxic compounds can influence the fatty acid composition of bacterial membranes as a mechanism to maintain optimal membrane fluidity and function[7][8][9][10].

Diagram: Proposed Biosynthetic Pathway for cis-7-Hexadecenoic Acid

Caption: Proposed anaerobic biosynthesis of cis-7-hexadecenoic acid.

Part 3: The Physiological Role of 7-Hexadecenoic Acid in Autotrophic Bacteria

The primary role of 7-Hexadecenoic acid in autotrophic bacteria is as a key component of their cell membranes, where it is incorporated into phospholipids. The presence and proportion of this unsaturated fatty acid are critical for maintaining the physical properties of the membrane, a concept known as homeoviscous adaptation.

Maintaining Membrane Fluidity in Extreme Environments

Autotrophic bacteria often thrive in environments with fluctuating or extreme conditions, such as varying temperatures, pH levels, and high concentrations of inorganic compounds. Membrane fluidity is essential for a wide range of cellular functions, including:

-

Transport of nutrients and waste products: Proper membrane fluidity ensures the efficient functioning of membrane-bound transport proteins.

-

Electron transport chain activity: In chemoautotrophs, the electron transport chain is embedded in the cell membrane. Optimal fluidity is necessary for the mobility of electron carriers and the generation of a proton motive force.

-

Cell signaling and environmental sensing: The membrane is the primary interface between the bacterium and its surroundings. Fluidity affects the function of sensor proteins and signal transduction pathways.

The cis double bond in 7-Hexadecenoic acid introduces a kink in the fatty acid chain, which prevents tight packing of the phospholipid molecules in the membrane. This increases the fluidity of the membrane, which is particularly important at lower temperatures or in the presence of membrane-rigidifying agents[11][12][13][14][15]. By modulating the ratio of unsaturated to saturated fatty acids, including 7-Hexadecenoic acid, autotrophic bacteria can adapt to and survive in their challenging habitats[7][9][10].

A Potential Role in Stress Response

Changes in the fatty acid profile of bacteria are a well-documented response to various environmental stresses[8][16]. An increase in the proportion of unsaturated fatty acids, such as 7-Hexadecenoic acid, can be a direct response to cold shock, osmotic stress, or exposure to toxic substances. This adaptation helps to counteract the rigidifying effects of these stressors on the cell membrane, thereby preserving cellular integrity and function.

Part 4: The Enigma of the Methyl Ester: A Biological Role?

While this compound is a familiar entity in the analytical laboratory, its presence and function in vivo are less understood. The common assumption is that fatty acid methyl esters (FAMEs) are primarily analytical artifacts of the sample preparation process. However, recent discoveries have challenged this view.

Bacterial Fatty Acid Methyltransferases (FAMTs)

Research has identified and characterized fatty acid methyltransferases (FAMTs) in some bacteria, notably from the genus Mycobacterium[17][18]. These enzymes catalyze the S-adenosylmethionine (SAM)-dependent methylation of free fatty acids to produce FAMEs. This discovery provides a biochemical basis for the natural occurrence of FAMEs in bacteria.

The physiological purpose of this enzymatic methylation is still a subject of investigation. Potential roles could include:

-

Detoxification: Esterification of free fatty acids could be a mechanism to reduce their potential toxicity at high concentrations.

-

Signaling Molecules: FAMEs could act as signaling molecules, either intracellularly or for cell-to-cell communication.

-

Metabolic Intermediates: They might serve as intermediates in specific metabolic pathways yet to be fully characterized.